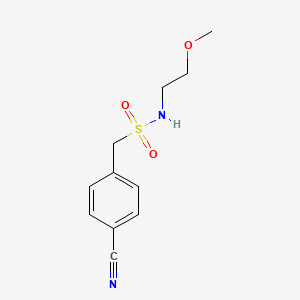

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

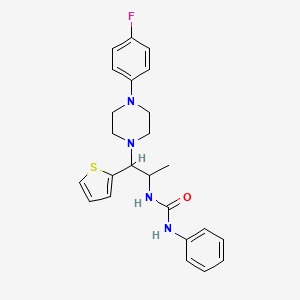

1-(4-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a chemical compound with the CAS Number: 1041567-41-2. It has a molecular weight of 254.31 . The IUPAC name for this compound is (4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H14N2O3S . The SMILES representation of the compound is COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N .科学的研究の応用

Synthesis and Characterization of Diethyltin-based Self-assemblies

Diethyltin(methoxy)methanesulfonate, reacting with t-butylphosphonic acid, led to the formation of three-dimensional self-assemblies. These compounds, identified through various spectroscopic methods, exhibit distinct structural motifs and are significant in the construction of supramolecular assemblies, demonstrating the potential of sulfonate-phosphonate ligands in creating complex structures (Shankar et al., 2011).

Asymmetric Hydrogenation Catalysis

The Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine, was used to catalyze the asymmetric hydrogenation of alpha-hydroxy aromatic ketones. This process achieved high enantioselectivities and was applicable to a broad substrate scope, indicating its usefulness in synthesizing enantiomerically pure compounds (Ohkuma et al., 2007).

Selective Hydrolysis of Methanesulfonate Esters

Research on the pH-dependent hydrolysis of specific methanesulfonate esters provided insights into the selective removal of these groups. This study demonstrated a methodology for removing potentially genotoxic alkyl esters of methane sulfonic acid, highlighting its importance in pharmaceutical synthesis and safety (Chan et al., 2008).

Kinetic and Spectroscopic Characterisation of Reactive Methanesulfonates

The study on highly reactive methanesulfonates (mesylates) provided valuable kinetic and spectroscopic data. These findings contribute to understanding the solvolysis reactions of mesylates and the effects of electronic and steric factors on their reactivity, which is crucial for designing better synthesis and reaction conditions (Bentley et al., 1994).

Stereoselective Microbial Reduction

The stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide demonstrated the potential of microbial cultures in producing chiral intermediates. This research opens avenues for the biological synthesis of complex molecules, such as beta-receptor antagonists, offering a green alternative to chemical synthesis (Patel et al., 1993).

Safety and Hazards

特性

IUPAC Name |

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMZIWPMKAEIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)

![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)

![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)

![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)